molecular formula C20H25N3O2 B4166709 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide

4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide

Cat. No. B4166709
M. Wt: 339.4 g/mol
InChI Key: NHKICXPEOLJWIN-UHFFFAOYSA-N
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Description

4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide, also known as BDEB, is a chemical compound that has been widely studied for its potential therapeutic applications. BDEB belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide promotes the acetylation of histones, leading to the activation of gene expression. This mechanism of action has been found to be particularly effective in the treatment of cancer, where the activation of tumor suppressor genes can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote the survival of neurons. 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has also been found to modulate the immune response, leading to the activation of anti-viral and anti-tumor immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide is its specificity for HDAC inhibition, which allows for targeted gene activation. 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has also been found to exhibit low toxicity and high bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain therapeutic applications.

Future Directions

There are several future directions for the study of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide. One area of research is the development of more potent HDAC inhibitors based on the structure of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide. Another area of research is the investigation of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the potential use of 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide in the treatment of neurodegenerative disorders warrants further investigation.

Scientific Research Applications

4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-(benzoylamino)-N-[2-(diethylamino)ethyl]benzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-benzamido-N-[2-(diethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-23(4-2)15-14-21-19(24)17-10-12-18(13-11-17)22-20(25)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKICXPEOLJWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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